![molecular formula C18H11BrCl2N2O3 B289278 N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide](/img/structure/B289278.png)
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide, also known as BAY 43-9006, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical and clinical trials, and has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
作用機序
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 inhibits the RAF/MEK/ERK signaling pathway, which is involved in the regulation of cell growth and survival. The compound binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. In addition, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 also inhibits several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth.
Biochemical and physiological effects:
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells and animal models. The compound inhibits cell proliferation, induces apoptosis, and reduces angiogenesis and tumor growth. In addition, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
実験室実験の利点と制限
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has several advantages for lab experiments, including its potency, selectivity, and availability. The compound has been extensively studied in preclinical and clinical trials, and has been shown to have promising results in various types of cancer. However, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 also has some limitations, including its toxicity and potential for drug resistance.
将来の方向性
1. Combination therapy: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have synergistic effects with other anticancer agents, such as sorafenib and temsirolimus. Further studies are needed to investigate the optimal combination therapy for different types of cancer.
2. Biomarker identification: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have different effects in different types of cancer and patient populations. Identification of biomarkers that can predict response to N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 treatment would be valuable for personalized medicine.
3. New formulations: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has poor solubility and bioavailability, which limits its clinical use. Development of new formulations, such as nanoparticles or liposomes, could improve the pharmacokinetics and efficacy of N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006.
4. New targets: Although N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to inhibit several kinases, there are still many other potential targets that could be explored. Identification of new targets could lead to the development of more potent and selective inhibitors.
5. Resistance mechanisms: Resistance to N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 treatment is a major challenge in cancer therapy. Further studies are needed to investigate the mechanisms of resistance and develop strategies to overcome it.
合成法
The synthesis of N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 involves several steps, starting from the reaction of 4-bromoaniline with 4,6-dichloropyrimidine to form 4-bromo-N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006.
科学的研究の応用
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been extensively studied for its anticancer properties. The compound has been shown to inhibit several kinases that are involved in the growth and proliferation of cancer cells, including RAF, VEGFR, PDGFR, and c-KIT. Inhibition of these kinases leads to the suppression of tumor growth and angiogenesis, as well as induction of apoptosis.
特性
分子式 |
C18H11BrCl2N2O3 |
|---|---|
分子量 |
454.1 g/mol |
IUPAC名 |
N-[2-[(4-bromophenyl)carbamoyl]-4,6-dichlorophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11BrCl2N2O3/c19-10-3-5-12(6-4-10)22-17(24)13-8-11(20)9-14(21)16(13)23-18(25)15-2-1-7-26-15/h1-9H,(H,22,24)(H,23,25) |
InChIキー |
IROUGWIVVUQBSP-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2C(=O)NC3=CC=C(C=C3)Br)Cl)Cl |
正規SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




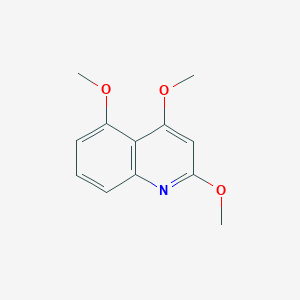

![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
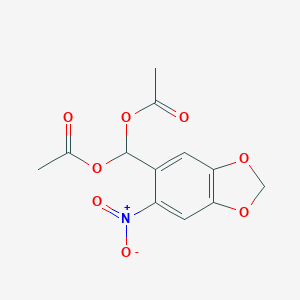
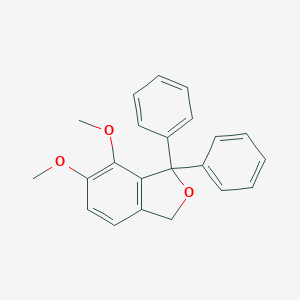
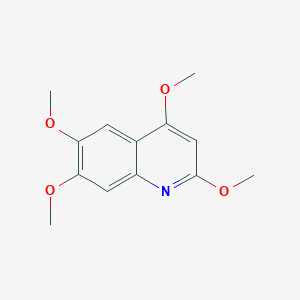
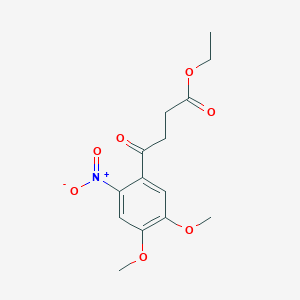
![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)

![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)